molecular formula C6H6Br5Cl B14419257 1,1,2,2,3-Pentabromo-3-chlorocyclohexane CAS No. 84886-81-7

1,1,2,2,3-Pentabromo-3-chlorocyclohexane

Cat. No.: B14419257
CAS No.: 84886-81-7
M. Wt: 513.08 g/mol
InChI Key: AUTSLLHNWAZVLE-UHFFFAOYSA-N
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Description

1,1,2,2,3-Pentabromo-3-chlorocyclohexane is a halogenated cycloalkane, characterized by the presence of five bromine atoms and one chlorine atom attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane typically involves the bromination and chlorination of cyclohexane. The process can be carried out through free radical halogenation, where cyclohexane is treated with bromine and chlorine under specific conditions, such as the presence of a radical initiator like UV light or a peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3-Pentabromo-3-chlorocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of cyclohexane derivatives with different functional groups.

    Reduction: Formation of partially or fully dehalogenated cyclohexane.

    Oxidation: Formation of cyclohexanone or other oxidized derivatives.

Scientific Research Applications

1,1,2,2,3-Pentabromo-3-chlorocyclohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study halogenation reactions and mechanisms.

    Biology: Investigated for its potential effects on biological systems, including its role as a halogenated compound in biochemical studies.

    Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated drug interactions.

    Industry: Utilized in the development of flame retardants and other industrial chemicals due to its halogen content.

Mechanism of Action

The mechanism of action of 1,1,2,2,3-Pentabromo-3-chlorocyclohexane involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:

    Halogen Bonding: Interaction with electron-rich sites on target molecules.

    Radical Formation: Generation of free radicals under specific conditions, leading to further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrabromo-3-chlorocyclohexane
  • 1,1,2,2,3,3-Hexabromocyclohexane
  • 1,1,2,2,3-Tribromo-3-chlorocyclohexane

Uniqueness

1,1,2,2,3-Pentabromo-3-chlorocyclohexane is unique due to its specific halogenation pattern, which imparts distinct chemical properties and reactivity. The presence of five bromine atoms and one chlorine atom on the cyclohexane ring makes it a valuable compound for studying halogenation effects and developing halogenated materials.

Properties

CAS No.

84886-81-7

Molecular Formula

C6H6Br5Cl

Molecular Weight

513.08 g/mol

IUPAC Name

1,1,2,2,3-pentabromo-3-chlorocyclohexane

InChI

InChI=1S/C6H6Br5Cl/c7-4(8)2-1-3-5(9,12)6(4,10)11/h1-3H2

InChI Key

AUTSLLHNWAZVLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C(C1)(Br)Br)(Br)Br)(Cl)Br

Origin of Product

United States

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